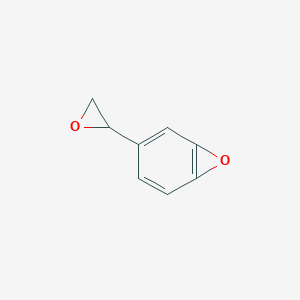
1,2-Epoxy-4-(epoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Epoxy-4-(epoxyethyl)benzene is a chemical compound that is commonly known as DEB. It is a colorless, oily liquid that is used in various scientific research applications. DEB is a bifunctional epoxide that has two epoxy groups and is widely used in polymerization reactions.
Wirkmechanismus
DEB acts as a cross-linking agent by reacting with the functional groups of polymers. The two epoxy groups of DEB can react with the hydroxyl groups of polymers, forming covalent bonds. This cross-linking reaction increases the strength and durability of the polymer.
Biochemische Und Physiologische Effekte
DEB has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested.
Vorteile Und Einschränkungen Für Laborexperimente
DEB is a versatile cross-linking agent that can be used in various polymerization reactions. It is also relatively easy to synthesize in the laboratory. However, DEB is toxic and requires proper handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
DEB has potential for use in various applications, such as in the synthesis of new polymers and materials. Future research could focus on developing safer and more efficient methods for synthesizing DEB, as well as studying its potential applications in different fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of DEB.
Conclusion:
In conclusion, 1,2-Epoxy-4-(epoxyethyl)benzene is a versatile cross-linking agent that is widely used in scientific research, particularly in the field of polymer chemistry. It is synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. DEB acts as a cross-linking agent by reacting with the functional groups of polymers, forming covalent bonds. While DEB has potential for use in various applications, it is important to handle it with care due to its toxic nature. Future research could focus on developing safer and more efficient methods for synthesizing DEB and studying its potential applications in different fields.
Synthesemethoden
DEB can be synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. This method is commonly used to produce DEB in the laboratory.
Wissenschaftliche Forschungsanwendungen
DEB is widely used in scientific research, particularly in the field of polymer chemistry. It is used as a cross-linking agent for various polymers, such as polyethylene and polypropylene. DEB is also used in the synthesis of epoxy resins, which are used in coatings, adhesives, and composites.
Eigenschaften
CAS-Nummer |
13484-13-4 |
|---|---|
Produktname |
1,2-Epoxy-4-(epoxyethyl)benzene |
Molekularformel |
C8H6O2 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene |
InChI |
InChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2 |
InChI-Schlüssel |
ASZDXZKUBDYMPZ-UHFFFAOYSA-N |
SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
Kanonische SMILES |
C1C(O1)C2=CC3=C(O3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



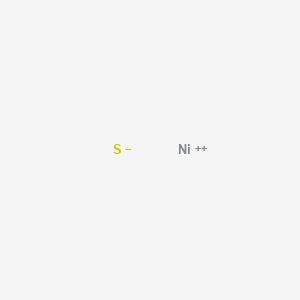
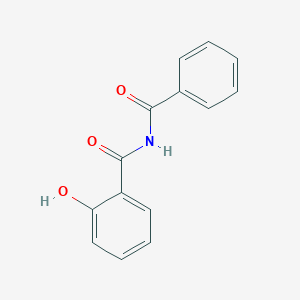
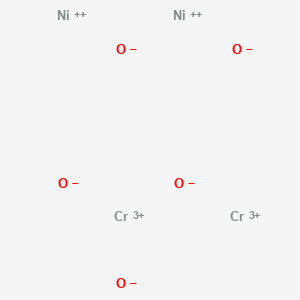
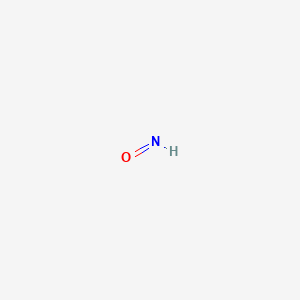

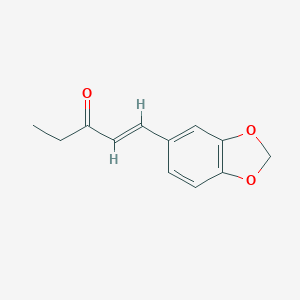
![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
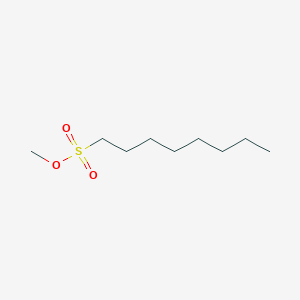
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)
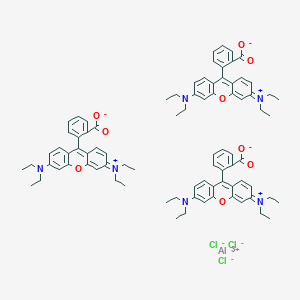
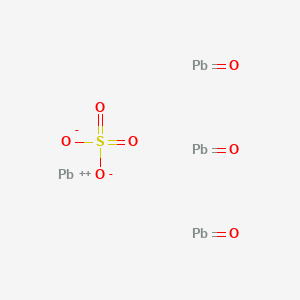
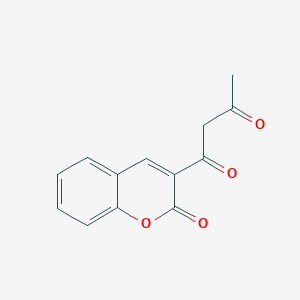
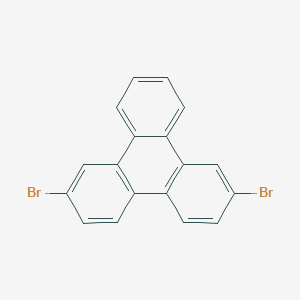
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)